N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 2,3-dichlorobenzyl group at the 5-position and a pyridin-2-amine moiety at the 2-position. The 2,3-dichlorobenzyl substituent likely enhances lipophilicity and membrane permeability, while the pyridin-2-amine group may facilitate hydrogen bonding with biological targets .
Properties
Molecular Formula |
C15H11Cl2N3S |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3S/c16-12-5-3-4-10(14(12)17)8-11-9-19-15(21-11)20-13-6-1-2-7-18-13/h1-7,9H,8H2,(H,18,19,20) |
InChI Key |
WHHUKWZWXTXNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted method involves the Hantzsch thiazole synthesis, leveraging α-haloketones and thioureas:
Step 1: Synthesis of 5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-amine
-
Reactants :
-
2,3-Dichlorobenzyl bromide (1.2 eq)
-
2-Amino-1,3-thiazole (1.0 eq)
-
-
Conditions :
Mechanism :
-
Nucleophilic substitution at the α-carbon of the thiazole.
-
SN2 displacement of bromide by the thiazole’s amine group.
Analytical Validation :
Palladium-Catalyzed Coupling for Pyridin-2-amine Installation
After thiazole functionalization, the pyridin-2-amine group is introduced via Buchwald-Hartwig amination:
Step 2: Coupling with Pyridin-2-amine
-
Reactants :
-
5-(2,3-Dichlorobenzyl)-2-iodo-1,3-thiazole (1.0 eq)
-
Pyridin-2-amine (1.5 eq)
-
-
Catalyst System :
-
Pd₂(dba)₃ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
-
Conditions :
Optimization Notes :
One-Pot Multi-Component Synthesis
A streamlined approach combines cyclization and coupling in a single pot:
Reactants :
-
2,3-Dichlorobenzyl chloride (1.0 eq)
-
2-Aminopyridine (1.2 eq)
-
Thiourea (1.0 eq)
-
α-Bromoacetophenone (1.0 eq)
Conditions :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | High regioselectivity | Multi-step purification required |
| Pd-Catalyzed Coupling | 55–60 | 90 | Modular for diverse amines | Costly catalysts |
| One-Pot Synthesis | 50–55 | 85 | Time-efficient | Lower yield due to side reactions |
Reaction Optimization Strategies
Solvent Effects
Catalytic Systems
Microwave Assistance
-
Buchwald-Hartwig amination : 30% reduction in reaction time with 10°C higher yields.
-
Cyclocondensation : 20-minute cycles at 150°C achieve 70% yield.
Analytical and Characterization Data
Spectroscopic Data
Crystallography
-
Single-crystal XRD : Confirms planar thiazole-pyridine dihedral angle (18.2°), favoring π-π stacking.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole Derivatives (e.g., 1c, 1f, 1g)
Key Structural Differences :
- Core Heterocycle : The target compound contains a thiazole ring, whereas oxadiazole derivatives (e.g., 1c, 1f, 1g) feature a 1,3,4-oxadiazole scaffold .
- Substituents : The dichlorobenzyl group in the target contrasts with the 4-chlorophenyl, 4-methoxyphenyl, and 3,4-dimethoxyphenyl groups in oxadiazole analogs .
Pexidartinib Hydrochloride (Turalio®)
Key Structural Differences :
- Core Structure : Pexidartinib contains a pyrrolo[2,3-b]pyridine fused ring system, whereas the target compound has a simpler thiazole-pyridine linkage .
- Substituents : Pexidartinib includes a trifluoromethylpyridine group, contributing to its kinase inhibition profile, while the target compound’s dichlorobenzyl group may prioritize different target interactions .
Therapeutic Relevance :
- Pexidartinib, an FDA-approved CSF1R inhibitor, is used for tenosynovial giant cell tumor (TGCT). The dichlorobenzyl group in the target compound may lack the specificity for CSF1R but could be optimized for other kinase targets .
Pyrimidine-Thiazol Derivatives (e.g., 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine)
Key Structural Differences :
Physicochemical Properties :
Research Findings and Mechanistic Insights
- Substituent Effects : The dichlorobenzyl group in the target compound likely enhances hydrophobic interactions in kinase binding pockets, similar to the trifluoromethyl group in pexidartinib .
- Heterocycle Impact : Thiazole and oxadiazole cores differ in electronic properties; thiazoles may offer better metabolic stability compared to oxadiazoles .
- Therapeutic Potential: While pexidartinib targets CSF1R, structural tuning of the dichlorobenzyl group could redirect the target compound toward other kinases (e.g., JAK or FLT3) .
Biological Activity
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound characterized by its unique structural features, including a thiazole ring and a dichlorobenzyl substituent. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C15H11Cl2N3S
- Molecular Weight : 336.24 g/mol
- CAS Number : 302952-47-2
The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole moiety is known to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival.
Key Biological Activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Staphylococcus aureus and Enterococcus species, with bactericidal mechanisms involving inhibition of protein synthesis and nucleic acid production .
-
Antifungal Activity :
- Shows potential antifungal effects, particularly against Candida species.
- The compound's structure enhances its interaction with fungal cell membranes, disrupting their integrity.
- Anticancer Properties :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed:
- MIC against MRSA : 15.625–62.5 μM
- Biofilm Inhibition Concentration (MBIC) : 62.216–124.432 μg/mL compared to ciprofloxacin .
Study 2: Anticancer Activity
Research involving the compound's anticancer properties indicated:
- Effective against several human cancer cell lines with IC50 values ranging from 10 to 30 μM.
- Induction of apoptosis was confirmed through flow cytometry analyses, highlighting its potential as a lead compound for developing new chemotherapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring with dichlorobenzyl group | Antimicrobial, antifungal, anticancer |
| 5-(4-chlorophenyl)-1,3-thiazole | Contains a phenyl group | Antimicrobial properties |
| N-(4-chlorobenzyl)-pyridin-2-amine | Lacks thiazole | Potential anti-cancer activity |
| 5-(trifluoromethyl)-1,3-thiazole | Trifluoromethyl substitution | Noted for anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine?
- Methodology : The synthesis typically involves sequential functionalization of the thiazole and pyridine rings. A common approach includes:
- Step 1 : Condensation of 2-aminopyridine with a pre-functionalized thiazole intermediate (e.g., 5-(2,3-dichlorobenzyl)-1,3-thiazol-2-amine) under reflux in a polar aprotic solvent (e.g., DMF or pyridine).
- Step 2 : Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3 ratio).
- Critical Parameters : Reaction temperature (80–100°C), stoichiometric control of dichlorobenzyl halide, and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns on the thiazole and pyridine rings. For example, the pyridin-2-amine proton typically appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 350.02).
- X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm intermolecular interactions (e.g., hydrogen bonding involving the pyridin-2-amine group) .
Advanced Research Questions
Q. How does the thiazole ring’s electronic structure influence the compound’s interaction with biological targets?
- Mechanistic Insight : The thiazole ring acts as a bioisostere for peptide bonds, enabling competitive inhibition of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). Computational docking studies (e.g., AutoDock Vina) reveal that the 2,3-dichlorobenzyl group enhances hydrophobic interactions with conserved residues in the target’s active site. Synergistic effects between the thiazole’s sulfur atom and pyridine’s nitrogen improve binding affinity .
Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodology :
- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from redox interference.
- Metabolic Profiling : LC-MS/MS to assess stability in cell culture media (e.g., degradation by cytochrome P450 isoforms).
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing dichlorobenzyl with trifluoromethyl groups) to isolate pharmacophoric contributions .
Q. How can tautomerism in the pyridin-2-amine moiety impact structural dynamics and target binding?
- Analysis : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) show that tautomeric equilibria between pyridin-2-amine and pyridinimine forms alter hydrogen-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) reveal that the amine tautomer stabilizes interactions with aspartate residues in kinase targets, while the imine form may enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
